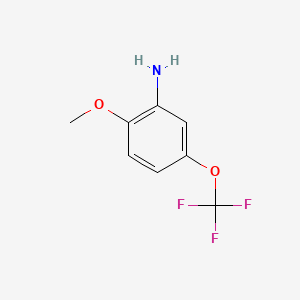
2-Methoxy-5-(trifluoromethoxy)aniline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of related compounds involves the use of methyl 2-methoxytetrafluoropropionate as a synthetic equivalent in the Claisen condensation reaction. This method has been successfully applied to produce 2-(trifluoroacetyl)chromones and 5-aryl-2-hydroxy-2-(trifluoromethyl)furan-3(2H)-ones with good yields, indicating the potential for synthesizing a variety of trifluoromethylated aromatic compounds . Additionally, an improved synthesis process for 2,6-dibromo-4-trifluoromethoxy aniline has been described, achieving high yields and purity, which suggests that modifications of the trifluoromethoxy aniline core can be effectively achieved .
Molecular Structure Analysis
Vibrational spectroscopy and quantum chemical studies on 2-chloro-5-(trifluoromethyl) aniline provide insights into the molecular structure of trifluoromethyl aniline derivatives. The influence of different substituents on the vibrational wavenumbers and the electron density distribution within the molecule have been discussed, with detailed interpretations supported by potential energy distribution (PED) results . These findings are relevant for understanding the molecular structure of 2-Methoxy-5-(trifluoromethoxy)aniline, as the presence of similar functional groups would likely result in comparable vibrational characteristics.
Chemical Reactions Analysis
The papers do not directly address the chemical reactions of 2-Methoxy-5-(trifluoromethoxy)aniline. However, the ortho-effect in related compounds such as 2-amino- and 2-methylamino-benzylidyne trifluoride is discussed, highlighting the role of steric factors and intramolecular hydrogen bonding in their reactivity . This information can be extrapolated to predict the reactivity of 2-Methoxy-5-(trifluoromethoxy)aniline, as the presence of electron-withdrawing trifluoromethyl groups could influence its chemical behavior.
Physical and Chemical Properties Analysis
The physical and chemical properties of 2-Methoxy-5-(trifluoromethoxy)aniline can be inferred from the properties of similar compounds. For instance, the thermodynamic parameters and molecular orbital calculations, including natural bond orbitals (NBOs) and HOMO-LUMO energy gap analysis, have been performed for 2-chloro-5-(trifluoromethyl) aniline . These studies provide a basis for understanding the stability and reactivity of trifluoromethylated anilines. Additionally, the synthesis of 3-chloro-4-[1,1,2-trifluoro-2-(trifluoromethoxy)-ethoxy] aniline demonstrates the potential for introducing trifluoromethoxy groups into aniline derivatives, which could affect their boiling points, solubility, and other physical properties .
Aplicaciones Científicas De Investigación
Trifluoromethoxylation of Aliphatic Substrates
A novel methodology for the trifluoromethoxylation of aliphatic substrates using 2,4‐Dinitro(trifluoromethoxy)benzene under microwave irradiation has been developed. This process generates trifluoromethoxide anions capable of substituting activated bromides and alkyl iodides, forming aliphatic trifluoromethyl ethers. This technique opens new avenues for nucleophilic displacement of the trifluoromethoxy group from activated aromatic rings, suggesting potential applications in synthesizing compounds with 2-Methoxy-5-(trifluoromethoxy)aniline structures for diverse chemical and pharmaceutical purposes (Marrec et al., 2010).
Antioxidant Activity of α-Aminophosphonates
A green and efficient protocol has been developed for synthesizing a new series of substituted diethyl(((2-methoxy-5-(trifluoromethyl)phenyl)amino)(phenyl)methyl)phosphonates. These compounds, derived from 2-methoxy-5-trifluoromethyl aniline, exhibited significant antioxidant activity, highlighting the potential of 2-Methoxy-5-(trifluoromethoxy)aniline derivatives in developing novel antioxidants for therapeutic use (Tellamekala et al., 2019).
Synthesis and Biological Potency of Anilino-triazine Insecticides
A study focused on enhancing the insecticidal potency of N-(4-bromophenyl)-4,6-bis(2,2,2-trifluoroethoxy)-1,3,5-triazine-2-amine through structural modifications. The incorporation of electron-withdrawing substituents, including the trifluoromethoxy group, significantly improved insecticidal activity against lepidopteran species. This research underscores the utility of 2-Methoxy-5-(trifluoromethoxy)aniline derivatives in developing more effective insecticides (Johnson et al., 2017).
EGFR Kinase Inhibition by Pyrido[2,3‐d]pyrimidin‐7(8H)‐ones
Tandem Michael addition-cyclization reactions involving methanol and anilines, including 2-Methoxy-5-(trifluoromethoxy)aniline derivatives, have yielded pyrido[2,3-d]pyrimidin-7(8H)-ones with potent inhibitory activity against epidermal growth factor receptor (EGFR) tyrosine kinase. These findings suggest a promising approach for developing novel EGFR inhibitors for cancer therapy (Boros et al., 2004).
Fluorescence Quenching Studies
The fluorescence quenching behavior of boronic acid derivatives by aniline in alcohols has been explored, providing insights into the photophysical properties of compounds related to 2-Methoxy-5-(trifluoromethoxy)aniline. These studies offer a deeper understanding of the interactions between aniline derivatives and their environment, with potential implications for designing fluorescence-based sensors and materials (Geethanjali et al., 2015).
Safety And Hazards
The compound is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It has been associated with acute oral toxicity, acute dermal toxicity, acute inhalation toxicity - dusts and mists, skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity - (repeated exposure). The target organs are the blood and hematopoietic system .
Direcciones Futuras
Propiedades
IUPAC Name |
2-methoxy-5-(trifluoromethoxy)aniline |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8F3NO2/c1-13-7-3-2-5(4-6(7)12)14-8(9,10)11/h2-4H,12H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MKAPTOAKEPIGOA-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)OC(F)(F)F)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8F3NO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.15 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Methoxy-5-(trifluoromethoxy)aniline | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


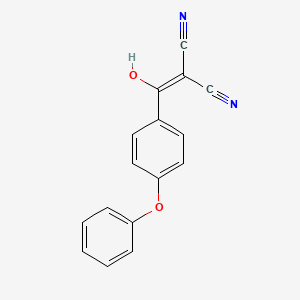
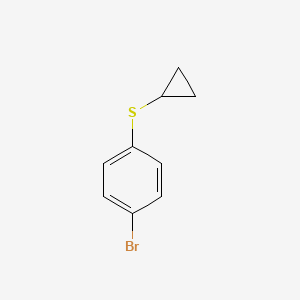
![2-Bromo-1-[4-(bromomethyl)phenyl]ethan-1-one](/img/structure/B1344162.png)
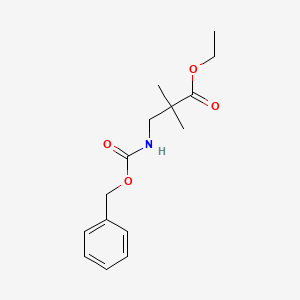

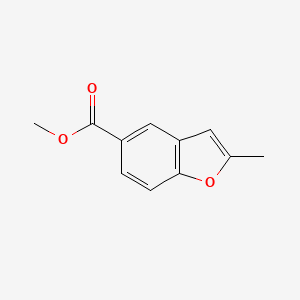
![5-bromo-2-methyl-3H-imidazo[4,5-b]pyridine](/img/structure/B1344172.png)

![2-Chloro-4-[(2,2,2-trifluoroethyl)amino]pyrimidine-5-carbonitrile](/img/structure/B1344175.png)
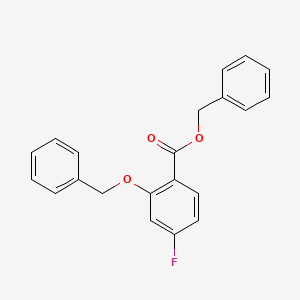
![[4-(Pyridin-4-yl)phenyl]methanamine](/img/structure/B1344180.png)
![Methyl 4-hydroxybenzo[b]thiophene-5-carboxylate](/img/structure/B1344184.png)
